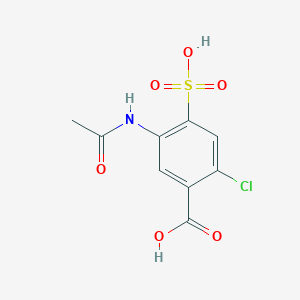![molecular formula C16H12Br4 B13794335 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene is an organic compound with the molecular formula C14H10Br4 It is a derivative of naphthalene, where two brominated propenyl groups are attached to the 1 and 8 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene typically involves the bromination of 1,8-dipropargyl naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 1,8-bis[(Z)-1,2-diamino-1-propenyl]naphthalene or 1,8-bis[(Z)-1,2-dithio-1-propenyl]naphthalene.
Reduction: Formation of 1,8-bis[(Z)-1,2-dihydro-1-propenyl]naphthalene.
Oxidation: Formation of 1,8-naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects
Eigenschaften
Molekularformel |
C16H12Br4 |
|---|---|
Molekulargewicht |
523.9 g/mol |
IUPAC-Name |
1,8-bis[(Z)-1,2-dibromoprop-1-enyl]naphthalene |
InChI |
InChI=1S/C16H12Br4/c1-9(17)15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(20)10(2)18/h3-8H,1-2H3/b15-9-,16-10- |
InChI-Schlüssel |
NCGLBEHLXPMBMN-VULZFCBJSA-N |
Isomerische SMILES |
C/C(=C(/Br)\C1=CC=CC2=C1C(=CC=C2)/C(=C(/Br)\C)/Br)/Br |
Kanonische SMILES |
CC(=C(C1=CC=CC2=C1C(=CC=C2)C(=C(C)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



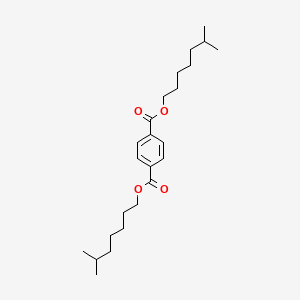
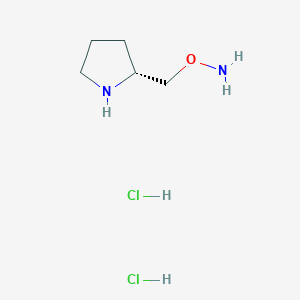
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
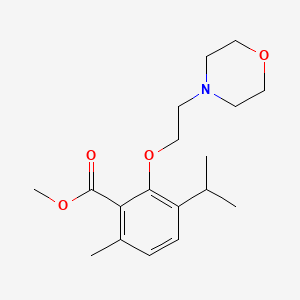
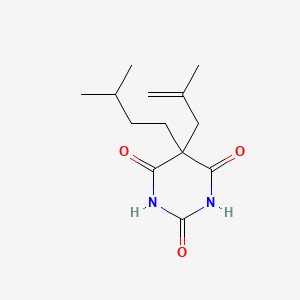
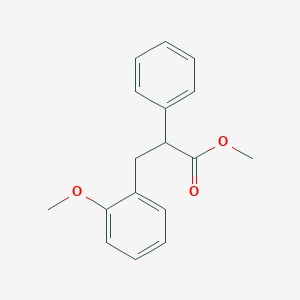

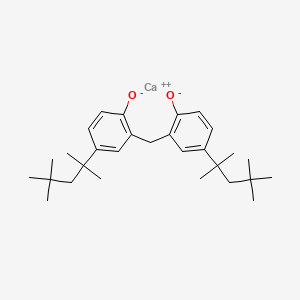
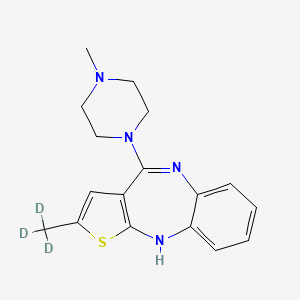
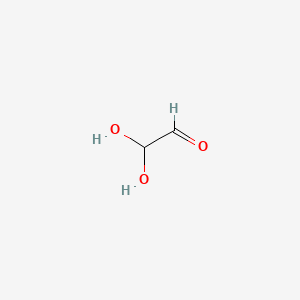
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
